molecular formula C12H14N4O B2529112 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1028417-28-8

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2529112
CAS No.: 1028417-28-8
M. Wt: 230.271
InChI Key: HANDSPXIBGRHAF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-derived carbohydrazide compound characterized by a 3,4-dimethylphenyl substituent at the pyrazole ring’s 3-position and a carbohydrazide group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves cyclocondensation reactions, as evidenced by solvent-free aqueous phase fly-ash catalyzed cyclization methods yielding high-purity derivatives .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANDSPXIBGRHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole core.

    Introduction of the carbohydrazide group: The pyrazole intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Derivatives

This compound readily undergoes condensation with aldehydes, ketones, and isocyanates to form hydrazones, semicarbazides, or thiosemicarbazides.

Key Examples:

ReagentProductConditionsYieldSource
Benzaldehyde(E)-N'-Benzylidene derivativeEthanol, reflux, 8–10 h85%
Phenyl isothiocyanate1-(3,4-Dimethylphenyl)-5-(phenylcarbamothioyl)pyrazole-3-carbohydrazideEthanol, reflux, 8–10 h78%
Allyl isothiocyanate1-(3,4-Dimethylphenyl)-5-(allylcarbamothioyl)pyrazole-3-carbohydrazideEthanol, reflux, 8–10 h72%

These reactions typically involve nucleophilic attack by the carbohydrazide’s -NH₂ group on the electrophilic carbonyl or thiocarbonyl carbon, followed by dehydration .

Cyclization Reactions

The carbohydrazide moiety facilitates cyclization to form fused heterocycles, such as oxadiazoles or triazoles, under acidic or oxidative conditions.

Example Reaction Pathway:

  • Intermediate Formation : Reaction with CS₂/KOH yields a dithiocarbazate intermediate.

  • Cyclization : Treatment with H₂SO₄ or FeCl₃ promotes cyclization to 1,3,4-oxadiazole derivatives .

Data :

  • Cyclization of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide with CS₂/KOH followed by H₂SO₄ yielded 2-(3,4-dimethylphenyl)-5-(pyrazol-5-yl)-1,3,4-oxadiazole (87% yield) .

Nucleophilic Substitution at the Hydrazide Group

The -CONHNH₂ group participates in nucleophilic substitutions with electrophiles like acyl chlorides or sulfonyl chlorides.

Representative Reaction:

ReagentProductConditionsYieldSource
Acetyl chloride1-(3,4-Dimethylphenyl)-5-acetylpyrazole-3-carbohydrazideCHCl₃, RT, 4 h91%
Tosyl chloride1-(3,4-Dimethylphenyl)-5-tosylpyrazole-3-carbohydrazidePyridine, 0°C, 2 h83%

Coordination with Metal Ions

The carbohydrazide acts as a polydentate ligand, forming complexes with transition metals like Cu(II), Ni(II), and Fe(III).

Example Complexation:

  • Cu(II) Complex : Synthesized by reacting the carbohydrazide with CuCl₂ in methanol (1:2 molar ratio). The complex exhibited square-planar geometry, confirmed by UV-Vis and ESR spectroscopy.

  • Biological Relevance : Such complexes have shown enhanced antimicrobial activity compared to the free ligand .

Oxidative Coupling Reactions

Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the compound forms dimeric or polymeric structures via C-N or N-N coupling.

Observed Product:

  • Dimeric Pyrazole : Two carbohydrazide units linked via a N-N bond (confirmed by MS and ¹H NMR) .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a promising candidate for drug development. Here are some key applications:

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide:

  • Cell Growth Inhibition : Research has shown that derivatives of this compound inhibit the growth of various cancer cell lines such as A549 (lung cancer) and others. For instance, compounds with specific substituents demonstrated significant growth inhibition and induced apoptosis in cancer cells .
CompoundCancer Cell LineGrowth Inhibition (%)
This compoundA549High
Other derivativesVariousVariable

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. For example, compounds similar to this compound have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have reported that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial efficacy .
PathogenInhibition Zone (mm)Reference
E. coli15
S. aureus18

Protein Kinase Inhibition

Recent investigations have highlighted the potential of pyrazole derivatives in inhibiting protein kinases, which are critical in various signaling pathways involved in cancer progression and other diseases .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry evaluated various pyrazole derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, several pyrazole derivatives were tested against carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substituent Position and Type
  • SKi-178 (N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide): Substituents: 3,4-Dimethoxyphenyl and 4-methoxyphenyl groups. Key Differences: Methoxy groups enhance selectivity for sphingosine kinase 1 (SK1) and reduce cytotoxicity compared to methyl groups. SKi-178 exhibits a Ki of 1.3 μM, indicating improved potency over its parent compound .
  • N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide :

    • Substituents: Phenyl and 3,4-dimethoxyphenyl groups.
    • Key Differences: Replacement of methyl with phenyl alters steric bulk, which may reduce membrane permeability but enhance aromatic stacking interactions in biological systems .
  • 3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide: Substituents: 2,4-Dichlorophenyl and indole-based groups. The indole moiety may confer DNA-binding affinity .
Functional Group Modifications
  • 3-(1,2-Dihydroacenaphthylen-5-yl)-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide :

    • Substituents: Acenaphthenylene and 2-hydroxyphenyl groups.
    • Key Differences: The fused aromatic system (acenaphthenylene) increases planarity, favoring intercalation in biological macromolecules. The hydroxyl group introduces hydrogen-bonding capability .
  • 5-Methyl-1H-Pyrazole-3-Carbohydrazide (MPC) :

    • Substituents: Methyl group at the pyrazole’s 5-position.
    • Key Differences: Simplified structure with a single methyl group, showing 95% corrosion inhibition efficiency in acidic environments. The absence of aromatic substituents reduces steric hindrance, facilitating adsorption on metal surfaces .

Physicochemical Properties

  • Solubility : Methoxy-substituted compounds (e.g., SKi-178) show improved aqueous solubility compared to methylated analogs due to increased polarity .
  • Thermal Stability : Aromatic and fused-ring systems (e.g., acenaphthenylene) may elevate melting points, impacting formulation strategies .

Biological Activity

3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a pyrazole ring with a 3,4-dimethylphenyl substituent and a carbohydrazide group, which contribute to its potential therapeutic applications. The biological activity of this compound is primarily attributed to its interactions with various molecular targets, leading to significant pharmacological effects.

The biological effects of this compound can be explained through its mechanism of action:

  • Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, inhibiting their function. This can lead to decreased inflammation and reduced cancer cell proliferation.
  • Molecular Interactions : The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, while the pyrazole ring may engage in π-π interactions, enhancing its efficacy against various targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promise in cancer therapy. This compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens .

Anticancer Studies

A study conducted on similar pyrazole derivatives demonstrated significant anticancer effects against various tumor cell lines. For instance, compounds with similar structural features exhibited IC50 values as low as 0.07 μM in inhibiting cancer cell proliferation . This suggests that this compound may also exhibit potent anticancer properties.

Anti-inflammatory Research

In a comparative analysis of various pyrazole derivatives, those containing the carbohydrazide moiety showed enhanced anti-inflammatory activity. The presence of the dimethyl group in this specific compound may improve its lipophilicity and bioavailability, further enhancing its therapeutic potential.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of select pyrazole derivatives compared to this compound:

Compound NameStructureAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundStructurePromising (IC50 < 0.1 μM)ModerateYes
4-Amino-1H-pyrazoleStructureModerateStrongModerate
1-(3-Chlorophenyl)-3-methylpyrazoleStructureLowWeakStrong

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide?

Answer:
The synthesis typically involves cyclocondensation of 3,4-dimethylphenylhydrazine with β-keto esters or analogous carbonyl derivatives. A common route includes:

Hydrazine Formation: React 3,4-dimethylaniline with hydrazine hydrate to generate 3,4-dimethylphenylhydrazine.

Cyclization: Treat the hydrazine derivative with ethyl acetoacetate under acidic (e.g., acetic acid) or basic conditions to form the pyrazole core.

Carbohydrazide Functionalization: Introduce the carbohydrazide group via hydrazinolysis of ester intermediates or direct coupling with hydrazine derivatives .
Key Considerations: Optimize reaction temperature (reflux conditions) and solvent (ethanol, DMF) to enhance yield. Validate intermediates via TLC and NMR .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regioselectivity of the pyrazole ring and substituent positions.
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and N-H (hydrazide, ~3200–3300 cm1^{-1}) stretches.
  • Mass Spectrometry: High-resolution MS validates molecular formula (e.g., [M+H]+^+ peak).
  • Elemental Analysis: Ensure purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced: How can crystallographic refinement resolve ambiguities in structural determination?

Answer:
Use single-crystal X-ray diffraction with SHELXL for refinement:

Data Collection: Collect high-resolution (<1.0 Å) data to minimize errors.

Refinement Parameters: Apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions geometrically.

Validation: Analyze R-factors (R1<0.05R_1 < 0.05), residual electron density, and Hirshfeld surfaces to confirm stereochemical accuracy.
Example SHELXL Workflow:

ParameterValue
RintR_{\text{int}}0.032
GooF1.05
Flack Parameter0.01(2)
Reference: SHELXL’s robust handling of twinned data and high-resolution refinement .

Advanced: What biochemical pathways or targets are modulated by this compound?

Answer:
Pyrazole-carbohydrazides are explored as sphingosine kinase 1 (SK1) inhibitors. Key steps for mechanistic studies:

Competitive Binding Assays: Measure IC50_{50} values using fluorescent sphingosine analogs (e.g., SKi-178 analog with KiK_i ~1.3 μM) .

Enzyme Kinetics: Perform Lineweaver-Burk plots to confirm competitive inhibition.

Cellular Assays: Evaluate cytotoxicity (MTT assay) and downstream effects (e.g., ceramide accumulation via LC-MS) .

Basic: How can researchers address contradictory reactivity data in hydrazide modifications?

Answer:
Contradictions often arise from solvent polarity or catalyst selection. Methodological solutions:

  • Electrophilic Substitution: Use Lewis acids (e.g., AlCl3_3) in anhydrous DCM for regioselective arylations.
  • Reductive Modifications: Employ NaBH4_4 or LiAlH4_4 to reduce hydrazone intermediates selectively.
  • Cross-Validation: Compare HPLC retention times and 1^1H NMR coupling constants to confirm product identity .

Advanced: What computational strategies predict the compound’s bioactivity and binding modes?

Answer:

Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with SK1’s ATP-binding pocket.

MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Basic: How is purity assessed, and what methods mitigate batch variability?

Answer:

  • HPLC: Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Target ≥98% purity.
  • TLC: Monitor reactions using silica plates (ethyl acetate/hexane, 3:7).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .

Advanced: How does steric hindrance from the 3,4-dimethylphenyl group influence reactivity?

Answer:
The bulky substituent:

  • Reduces Electrophilic Attack: Steric shielding lowers reactivity at the pyrazole C-4 position.
  • Directs Functionalization: Favors modifications at the carbohydrazide NH group or phenyl para positions.
    Experimental Proof: Compare reaction yields of methylated vs. non-methylated analogs in nucleophilic substitution .

Advanced: What strategies resolve discrepancies in biological activity across studies?

Answer:

Dose-Response Reproducibility: Validate IC50_{50} values across multiple cell lines (e.g., HeLa vs. MCF-7).

Metabolic Stability: Assess compound degradation in liver microsomes (e.g., CYP450 isoforms).

Structural Analog Comparison: Benchmark against SKi-178 to isolate substituent-specific effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Lab Practices: Use fume hoods for synthesis; avoid inhalation/contact (hydrazides are potential mutagens).
  • Waste Disposal: Neutralize acidic byproducts before disposal.
  • Storage: Keep in amber vials at –20°C under inert atmosphere (N2_2) to prevent hydrolysis .

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